molecular formula C9H14N2O2S B098524 2,4,6-Trimethylbenzenesulfonohydrazide CAS No. 16182-15-3

2,4,6-Trimethylbenzenesulfonohydrazide

Cat. No. B098524
CAS RN: 16182-15-3
M. Wt: 214.29 g/mol
InChI Key: JQUBKTQDNVZHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylbenzenesulfonohydrazide is a chemical compound that is part of a broader class of compounds known as sulfonyl hydrazides. These compounds are characterized by the presence of a sulfonyl group attached to a hydrazide moiety. They are of interest in various chemical syntheses and applications due to their reactivity and potential for forming a wide range of derivatives.

Synthesis Analysis

The synthesis of related compounds often involves the use of protecting groups and the formation of macrocyclic structures. For example, the use of the (4-methoxy-2,3,6-trimethylphenyl)sulfonyl (Mtr) protecting group has been shown to be particularly useful in the synthesis of bifunctional chelators, as it can be more easily removed than the commonly used p-tolylsulfonyl (Ts) moiety . Additionally, the synthesis of unsymmetrical aryl(2,4,6-trimethoxyphenyl)iodonium salts from aryl iodides demonstrates the utility of trimethylbenzene derivatives in forming complex organic compounds .

Molecular Structure Analysis

The molecular structure of related trimethylbenzenesulfonic acid compounds has been determined using techniques such as X-ray diffraction analysis and vibrational spectroscopy. For instance, the crystal structure of 2,4,5-trimethylbenzenesulfonic acid dihydrate has been elucidated, revealing a monoclinic crystal system and a two-dimensional hydrogen bond network .

Chemical Reactions Analysis

Trimethylbenzenesulfonyl hydrazides and their derivatives are versatile in chemical reactions. They can undergo thermal decomposition to release di-imide, which can be used as a hydrogenating agent for various substrates . Additionally, the synthesis of benzenesulfonyl hydrazones from these hydrazides has been reported, with these hydrazones showing potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylbenzenesulfonic acid derivatives include their solubility, crystal structure, and proton conductivity. For example, the proton conductivity of 2,4,5-trimethylbenzenesulfonic acid dihydrate has been measured, and its dependence on environmental humidity has been investigated . The stability of these compounds can also be significant, as demonstrated by the serum stability of various copper complexes of related macrocyclic polyamines .

Scientific Research Applications

  • **Synthesis of (E)- N ′- (1- ((1S *,4aR ,8aR )-1-hydroxydecahydronaphthalen-4 a -yl)ethylidene)-2,4,6-trimethylbenzenesulfonohydrazide

    • Application : 2,4,6-Trimethylbenzenesulfonohydrazide has been used in the synthesis of this compound . This could be part of a larger synthetic route towards complex organic molecules.
    • Results : The source does not provide specific results or outcomes for this particular synthesis .
  • Synthesis of Complanadine Alkaloids

    • Application : 2,4,6-Trimethylbenzenesulfonohydrazide has been used in the synthesis of complanadine alkaloids . These are a group of natural products that have been studied for their biological activity.
    • Results : The source does not provide specific results or outcomes for this particular synthesis .

Safety And Hazards

This chemical is considered hazardous. It is a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4,6-trimethylbenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-6-4-7(2)9(8(3)5-6)14(12,13)11-10/h4-5,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUBKTQDNVZHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167254
Record name Mesitylene-2-sulphonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylbenzenesulfonohydrazide

CAS RN

16182-15-3
Record name Benzenesulfonic acid, 2,4,6-trimethyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16182-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesitylene-2-sulphonohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016182153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16182-15-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mesitylene-2-sulphonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesitylene-2-sulphonohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trimethylbenzenesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
2,4,6-Trimethylbenzenesulfonohydrazide
Reactant of Route 3
Reactant of Route 3
2,4,6-Trimethylbenzenesulfonohydrazide
Reactant of Route 4
Reactant of Route 4
2,4,6-Trimethylbenzenesulfonohydrazide
Reactant of Route 5
2,4,6-Trimethylbenzenesulfonohydrazide
Reactant of Route 6
2,4,6-Trimethylbenzenesulfonohydrazide

Citations

For This Compound
32
Citations
Ł Popiołek, S Szeremeta, A Biernasiuk, M Wujec - Materials, 2021 - mdpi.com
This research describes the synthesis and in vitro antimicrobial activity study of a series of 2,4,6-trimethylbenzenesulfonyl hydrazones. Twenty-five hydrazones (2–26) were synthesized …
Number of citations: 4 www.mdpi.com
MO Nwokelo, DC Izuogu, OC Okpareke, CU Ibeji… - Journal of Molecular …, 2021 - Elsevier
The Schiff base 2-[(E)-[2-(2,4,6-trimethylbenzenesulfonyl)hydrazinylidene] methyl] benzoic acid (TBSHOPA) was synthesized and characterized by elemental analysis, FT-IR, 1 H NMR, …
Number of citations: 9 www.sciencedirect.com
M Korcz, F Sączewski, PJ Bednarski, A Kornicka - Molecules, 2018 - mdpi.com
A small library of novel quinoline-3-carbaldehyde hydrazones (Series 1), acylhydrazones (Series 2), and arylsulfonylhydrazones (Series 3) bearing either a 1,2,4-triazole or …
Number of citations: 34 www.mdpi.com
SK Tadavi, RS Bendre, SV Patil, S Gaguna… - European Journal of …, 2020 - eurjchem.com
Palladium complexes of sulfonyl hydrazone based ligands have been prepared by refluxing with the corresponding ligands and Pd(II) salt in 2:1 ratio. The compounds have been …
Number of citations: 6 www.eurjchem.com
SK Tadavi, RS Bendre, SV Patil… - European Journal of …, 2020 - researchgate.net
2.1. Materials and methods All solvents and palladium metal salt were purchased from Aldrich and used without further purification. FT-IR spectra were recorded as KBr pellets on a …
Number of citations: 0 www.researchgate.net
G Zhou, XD Xu, GP Chen, WT Wei, Z Guo - Synlett, 2018 - thieme-connect.com
An efficient and practical transition-metal-free radical coupling reaction of sulfonyl hydrazides mediated by NIS/K 2 S 2 O 8 has been developed to afford a variety of biological activity …
Number of citations: 14 www.thieme-connect.com
Y Bao, L Zhong, Q Hou, Q Zhou… - Chinese Journal of …, 2018 - Wiley Online Library
A novel metal‐free method for synthesis of β‐bromoalkenyl sulfides via deoxygenative bromination/olefination/sulfenylation process using commercially available ketones, sulfonyl …
Number of citations: 10 onlinelibrary.wiley.com
X Gong, Z Shen, G Wang, L Qu, C Zhu - Organic & Biomolecular …, 2021 - pubs.rsc.org
A carbon-supported copper nanoparticle (Cu-NP) with high catalytic activity for the synthesis of diaryl sulfones is reported. For the first time, this Cu-NP is proved to be able to effectively …
Number of citations: 5 pubs.rsc.org
L Chen, P Liu, J Wu, B Dai - Tetrahedron, 2018 - Elsevier
An efficient Cu-catalyzed direct C–H thiolation of electron-rich arenes with arylsulfonyl hydrazides has been developed. Various mono(or bis)-thioether products were obtained in …
Number of citations: 24 www.sciencedirect.com
SP Lathrop, LB Mlinar, ON Manjrekar… - … Process Research & …, 2022 - ACS Publications
We report the development and demonstration of a continuous-flow process for the safe formation, extraction, and drying of aryldiazoacetate 2, which enables direct use in a fed-batch …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.